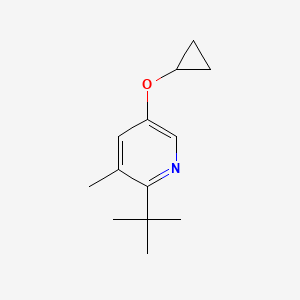
2-Tert-butyl-5-cyclopropoxy-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-5-cyclopropoxy-3-methylpyridine is an organic compound with the molecular formula C13H19NO. This compound is characterized by a pyridine ring substituted with tert-butyl, cyclopropoxy, and methyl groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-cyclopropoxy-3-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-cyclopropoxy-3-methylpyridine.
Reaction Conditions: The reaction conditions often include the use of tert-butyl lithium or tert-butyl magnesium bromide as reagents to introduce the tert-butyl group.
Cyclopropanation: The cyclopropoxy group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-5-cyclopropoxy-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Tert-butyl-5-cyclopropoxy-3-methylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-5-cyclopropoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Tert-butyl-5-methoxypyridine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
2-Tert-butyl-3-methylpyridine: Lacks the cyclopropoxy group, making it less sterically hindered.
2-Tert-butyl-5-bromopyridine: Contains a bromine atom, which can participate in different chemical reactions.
Uniqueness
2-Tert-butyl-5-cyclopropoxy-3-methylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it valuable in specific synthetic applications and research contexts where these properties are advantageous.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
2-tert-butyl-5-cyclopropyloxy-3-methylpyridine |
InChI |
InChI=1S/C13H19NO/c1-9-7-11(15-10-5-6-10)8-14-12(9)13(2,3)4/h7-8,10H,5-6H2,1-4H3 |
Clave InChI |
OCHPFMZPCMMMIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1C(C)(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


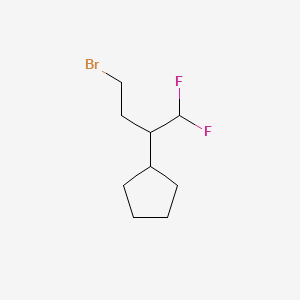



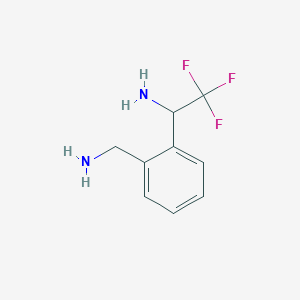
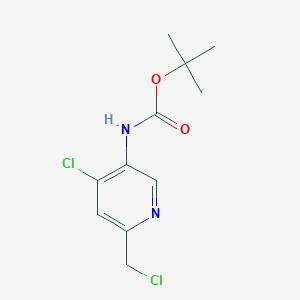
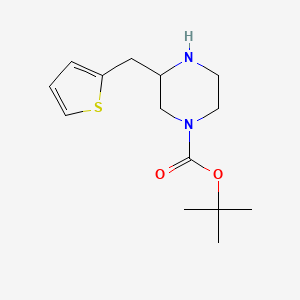
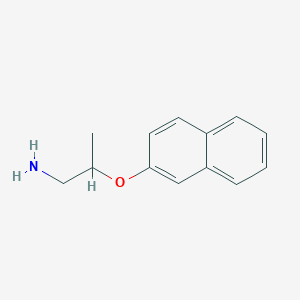
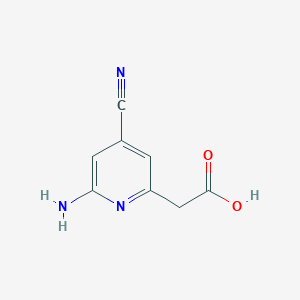

![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
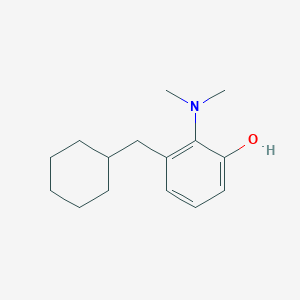

![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)
